UT-A1 Inhibition Potency: Comparable Efficacy to UTA1inh-C1 with Distinct Selectivity Profile
1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea inhibits rat UT-A1 with an IC50 of 5.0 μM, measured via fluorescence plate reader assay in MDCK cells expressing UT-A1 [1]. In contrast, the structurally distinct UT-A1 inhibitor UTA1inh-C1 (a triazine derivative) exhibits an IC50 of 4.2 μM in the same assay format . While potency is comparable, the compounds differ in chemical scaffold (thiazolyl urea vs. triazine) and may engage distinct binding modes, offering orthogonal validation opportunities.
| Evidence Dimension | UT-A1 Inhibition IC50 |
|---|---|
| Target Compound Data | 5.0 μM (5,000 nM) |
| Comparator Or Baseline | UTA1inh-C1 (triazine): 4.2 μM (4,200 nM) |
| Quantified Difference | 0.8 μM (16% weaker) |
| Conditions | MDCK cells expressing rat UT-A1; 15 min incubation; fluorescence plate reader |
Why This Matters
For researchers requiring a UT-A1 inhibitor with a defined potency near 5 μM, this compound offers a validated alternative to UTA1inh-C1, enabling cross-scaffold SAR studies or functional comparisons.
- [1] BindingDB. CHEMBL4874369: IC50 = 5.0 μM for rat UT-A1 in MDCK cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575418 View Source
